

Application Notes and Protocols for M090, a Novel mTOR Inhibitor

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Compound of Interest

Compound Name: M090

Cat. No.: B15536715

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Introduction

M090 is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. As a central regulator of cell growth, proliferation, metabolism, and survival, mTOR is a critical node in the PI3K/Akt/mTOR signaling pathway.[1][2][3] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making mTOR an attractive target for therapeutic intervention.[4][5] **M090** inhibits both mTORC1 and mTORC2 complexes, leading to a comprehensive blockade of mTOR signaling.[6][7] These application notes provide detailed protocols for the preclinical evaluation of **M090** in animal models of cancer.

Disclaimer: The compound "**M090**" with CAS number 1599466-63-3 is documented in scientific literature as an inhibitor of influenza A hemagglutinin. The following information is provided under the assumption that "**M090**" is a hypothetical internal designation for a novel mTOR inhibitor for oncological research. The data presented are representative values for a novel mTOR inhibitor and should be considered illustrative.

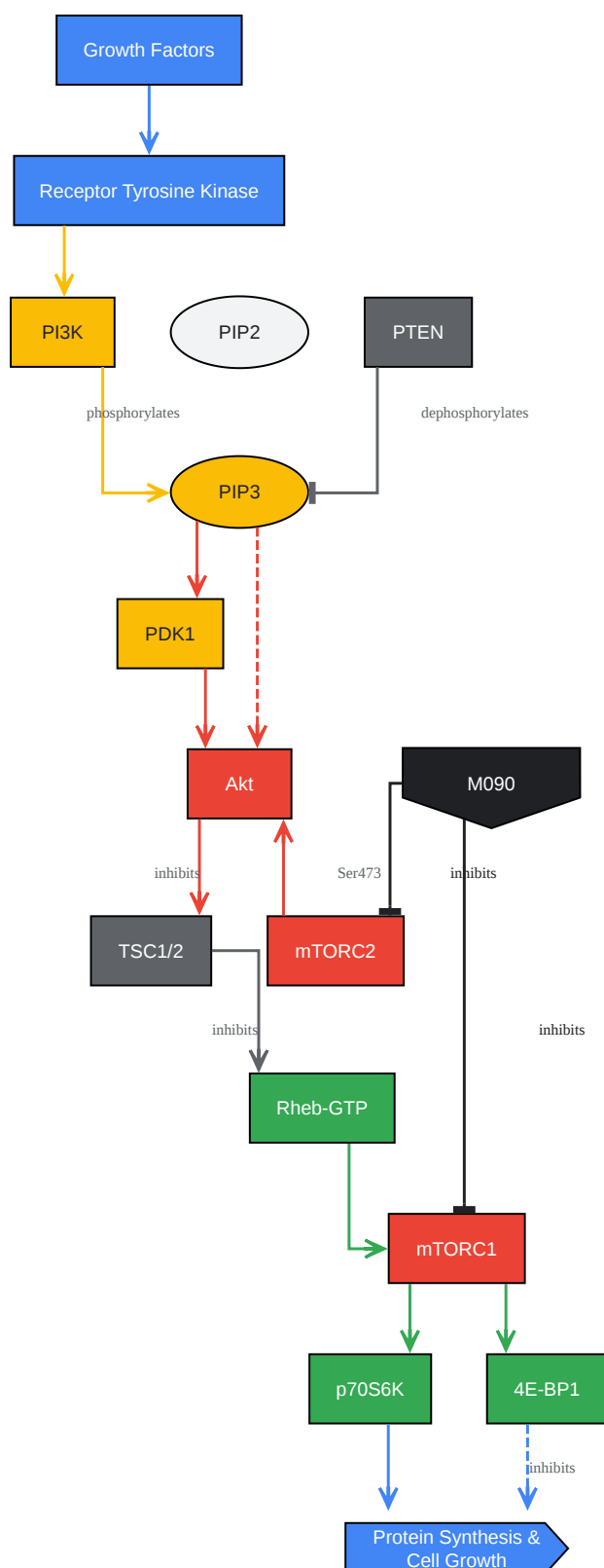
Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₇ NS	[1]
Molecular Weight	289.48 g/mol	[1]
Appearance	Colorless to very dark brown oil	[1]
Storage	2-8°C	[1]
Purity	≥98% (HPLC)	[1]
CAS Number	1599466-63-3 (Note: Associated with an influenza inhibitor)	[1]

Mechanism of Action

M090 is an ATP-competitive inhibitor of the mTOR kinase, a core component of two distinct protein complexes, mTORC1 and mTORC2.[6][7] By inhibiting both complexes, **M090** effectively blocks the phosphorylation of key downstream effectors. Inhibition of mTORC1 leads to reduced phosphorylation of p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell cycle progression.[8] Inhibition of mTORC2 prevents the phosphorylation and full activation of Akt at serine 473, disrupting a critical survival signal and feedback loop within the PI3K/Akt pathway. [8]

PI3K/Akt/mTOR Signaling Pathway



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Caption: PI3K/Akt/mTOR Signaling Pathway inhibited by **M090**.

Quantitative Data Summary

In Vitro Antiproliferative Activity

Cell Line	Cancer Type	IC ₅₀ (nM)
A549	Non-Small Cell Lung Cancer	50
PC-3	Prostate Cancer	224
HT-1080	Fibrosarcoma	200
HeLa	Cervical Cancer	1000
MDA-MB-231	Triple-Negative Breast Cancer	45

Data are representative of a novel ATP-competitive mTOR inhibitor and are for illustrative purposes.[\[6\]](#)[\[9\]](#)[\[10\]](#)

In Vivo Efficacy in Xenograft Model (A549)

Treatment Group	Dose (mg/kg, i.p., daily)	Mean Tumor Volume (mm ³) at Day 28	Tumor Growth Inhibition (%)
Vehicle	-	1250 ± 150	-
M090	10	625 ± 80	50
M090	20	312 ± 50	75

Data are representative of a novel mTOR inhibitor in a xenograft mouse model.[\[8\]](#)[\[11\]](#)

Pharmacokinetic Parameters in Mice

Parameter	Value (at 20 mg/kg, i.p.)
C _{max} (ng/mL)	1500
T _{max} (h)	2
AUC ₀₋₂₄ (ng·h/mL)	9800
T _{1/2} (h)	6

Data are representative of a novel mTOR inhibitor and are for illustrative purposes.[12]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Human Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of **M090** in a subcutaneous human tumor xenograft model in immunodeficient mice.

Materials:

- **M090**
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
- Human cancer cell line with a dysregulated PI3K/Akt/mTOR pathway (e.g., A549)
- 6-8 week old female athymic nude mice
- Matrigel
- Sterile PBS, syringes, needles
- Calipers

Procedure:

- Cell Culture and Implantation:
 - Culture A549 cells in appropriate media until they reach 80-90% confluency.
 - Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5×10^7 cells/mL.
 - Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring and Grouping:

- Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
- Drug Preparation and Administration:
 - Prepare **M090** fresh daily in the appropriate vehicle.
 - Administer **M090** or vehicle control to the respective groups via intraperitoneal (i.p.) injection daily for 28 days.
- Efficacy Evaluation:
 - Measure tumor volume and body weight twice weekly.
 - At the end of the study, euthanize mice and excise tumors for weight measurement and downstream analysis (e.g., pharmacodynamics).
- Data Analysis:
 - Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study

Objective: To determine the pharmacokinetic profile of **M090** and its effect on mTOR pathway biomarkers in tumor tissue.

Materials:

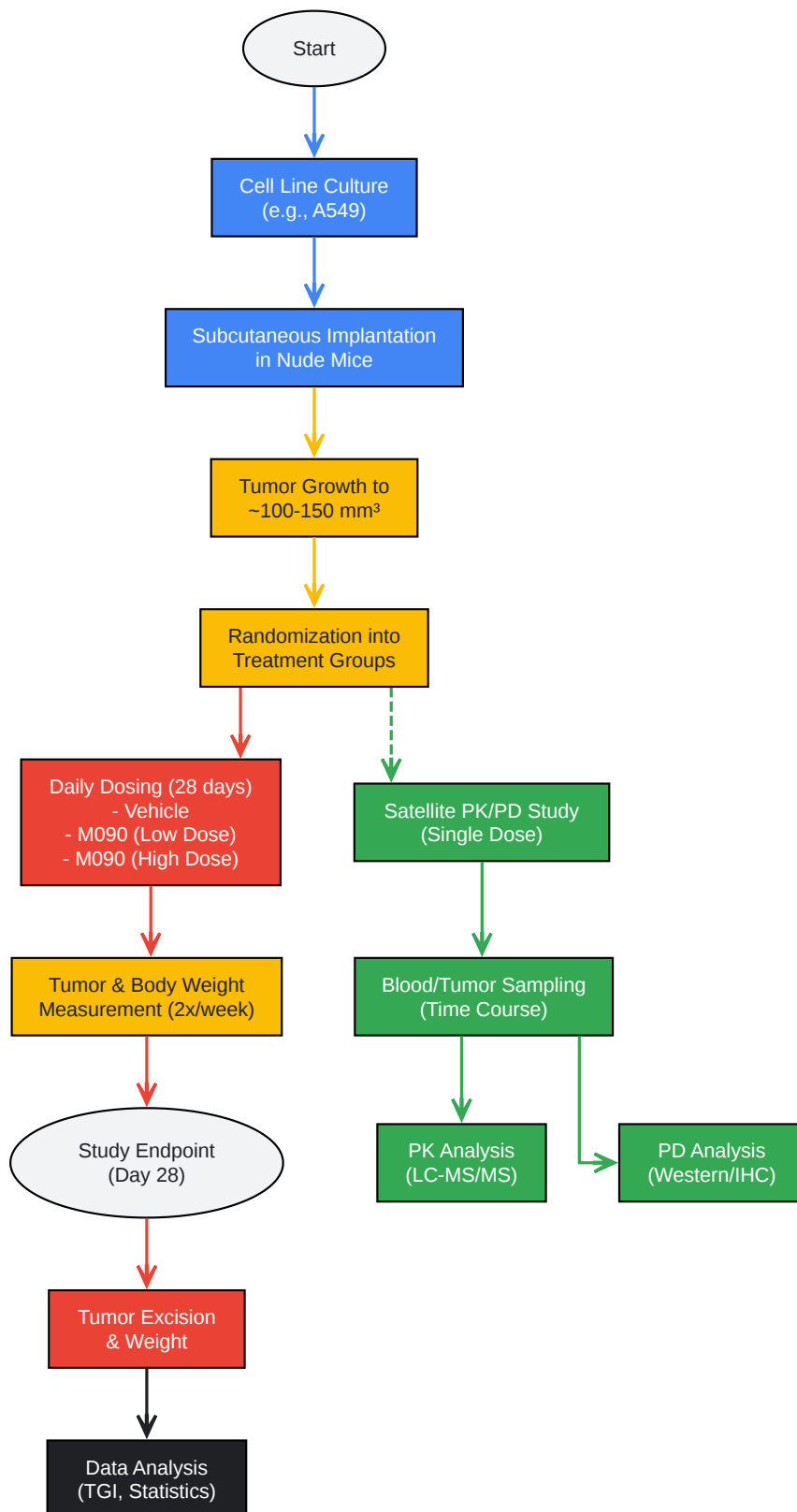
- **M090** and vehicle
- Tumor-bearing mice (from efficacy study or a separate cohort)
- Blood collection tubes (e.g., EDTA-coated)

- Centrifuge
- Liquid nitrogen
- Protein lysis buffer, protease and phosphatase inhibitors
- Western blot or ELISA reagents for p-S6, p-Akt (Ser473), etc.

Procedure:

- Dosing and Sample Collection:
 - Administer a single dose of **M090** (e.g., 20 mg/kg, i.p.) to tumor-bearing mice.
 - At various time points post-dose (e.g., 0, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding.
 - Immediately following blood collection, euthanize the mice and excise the tumors.
- Pharmacokinetic Analysis:
 - Centrifuge blood samples to separate plasma.
 - Analyze plasma concentrations of **M090** using a validated LC-MS/MS method.
 - Calculate key PK parameters (C_{max} , T_{max} , AUC, $T_{1/2}$).
- Pharmacodynamic Analysis:
 - Snap-freeze one half of the tumor in liquid nitrogen for Western blot analysis. Homogenize the tissue in lysis buffer.
 - Fix the other half of the tumor in 10% formalin for immunohistochemistry (IHC).
 - For Western blotting, quantify the levels of total and phosphorylated mTOR pathway proteins (e.g., p-S6, p-Akt) at each time point.
 - For IHC, stain tumor sections for the same biomarkers to assess spatial distribution of pathway inhibition.

Experimental Workflow Diagram



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Caption: Workflow for preclinical evaluation of **M090**.

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- To cite this document: BenchChem. [Application Notes and Protocols for M090, a Novel mTOR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15536715#preparing-m090-for-animal-studies]

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